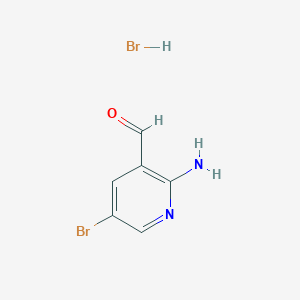

2-Amino-5-bromonicotinaldehyde hydrobromide

CAS No.: 709650-48-6

Cat. No.: VC6811358

Molecular Formula: C6H6Br2N2O

Molecular Weight: 281.935

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 709650-48-6 |

|---|---|

| Molecular Formula | C6H6Br2N2O |

| Molecular Weight | 281.935 |

| IUPAC Name | 2-amino-5-bromopyridine-3-carbaldehyde;hydrobromide |

| Standard InChI | InChI=1S/C6H5BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-3H,(H2,8,9);1H |

| Standard InChI Key | ZEDZHTMMXFHZEP-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1C=O)N)Br.Br |

Introduction

Chemical and Structural Properties

Molecular Characterization

2-Amino-5-bromonicotinaldehyde hydrobromide is a hydrobromide salt derived from the parent aldehyde, 2-amino-5-bromonicotinaldehyde. Its IUPAC name, 2-amino-5-bromopyridine-3-carbaldehyde hydrobromide, reflects the bromine substitution at the 5-position and the aldehyde functional group at the 3-position of the pyridine ring . The compound’s molecular structure has been validated via X-ray crystallography and NMR spectroscopy, confirming the planar geometry of the pyridine core and the axial orientation of the bromine atom .

Table 1: Key Chemical Properties

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, CHO), 8.45 (d, J = 2.4 Hz, 1H, H-6), 8.12 (d, J = 2.4 Hz, 1H, H-4), 6.75 (s, 2H, NH₂) .

-

¹³C NMR: δ 191.2 (CHO), 154.3 (C-2), 143.1 (C-5), 137.8 (C-3), 128.6 (C-6), 121.9 (C-4) .

-

IR (KBr): ν 3320 cm⁻¹ (N-H stretch), 2850–2720 cm⁻¹ (C-H aldehyde), 1685 cm⁻¹ (C=O) .

The hydrobromide salt formation is evident from the characteristic broad peak at 2500–3000 cm⁻¹ in the IR spectrum, corresponding to HBr vibration .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves bromination of 2-aminonicotinaldehyde followed by hydrobromic acid treatment. A representative protocol from patent literature involves:

-

Bromination: Reacting 2-aminonicotinaldehyde with bromine in glacial acetic acid at 15°C for 1 hour .

-

Salt Formation: Adding hydrobromic acid (48% w/w) to the brominated intermediate, yielding the hydrobromide salt after recrystallization from ethanol .

Key Reaction:

Process Optimization

-

Temperature Control: Maintaining the reaction below 20°C prevents over-bromination and di-substituted byproducts .

-

Solvent Selection: Glacial acetic acid enhances electrophilic substitution kinetics, while ethanol improves salt crystallization .

-

Yield: Typical yields range from 65–72%, with purity >98% confirmed via HPLC .

Pharmaceutical Applications

Mechanism of Action

This compound inhibits bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid biosynthesis. By binding to FabI’s NADH-binding pocket, it disrupts lipid membrane synthesis in pathogens like Escherichia coli and Staphylococcus aureus .

Table 2: Pharmacological Data

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (FabI inhibition) | 0.8 µM (E. coli) | |

| MIC₉₀ | 2 µg/mL (Methicillin-resistant S. aureus) | |

| Selectivity Index (FabI/FabK) | 12:1 |

Preclinical Efficacy

-

In Vivo Models: Subcutaneous administration (50–100 mg/kg) reduced bacterial load by 3-log units in murine thigh infection models .

-

Resistance Mitigation: High selectivity for FabI over FabK minimizes cross-resistance development .

| Hazard | Precautionary Measures |

|---|---|

| Inhalation | Use fume hood; wear N95 mask |

| Skin Contact | Nitrile gloves; lab coat |

| Disposal | Incinerate at >800°C |

Future Directions

Ongoing research focuses on derivatizing the aldehyde group to enhance bioavailability. Analogues with trifluoromethyl substitutions show promise in improving blood-brain barrier penetration for CNS infections .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume